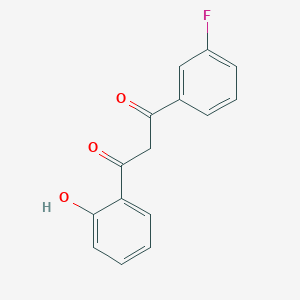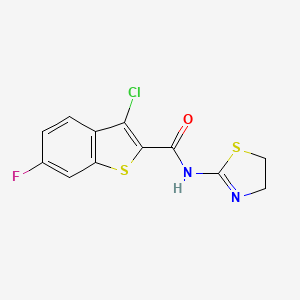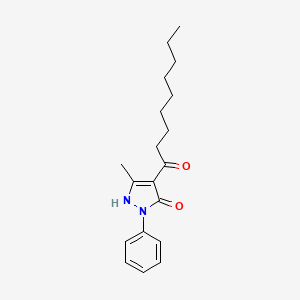
1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione, also known as curcumin, is a natural polyphenol compound that is extracted from the rhizome of the turmeric plant. It has been used for centuries in traditional medicine for its anti-inflammatory, antioxidant, and antimicrobial properties. Over the years, curcumin has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione is complex and involves multiple pathways. It has been shown to inhibit the activity of various enzymes, including COX-2, LOX, and iNOS, which are involved in the inflammatory response. Curcumin also modulates the expression of various genes involved in the regulation of cell proliferation, apoptosis, and angiogenesis. It has been shown to inhibit the activation of NF-κB, which is a key regulator of inflammation and cell survival. Curcumin also activates the Nrf2/ARE pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and physiological effects:
Curcumin has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to modulate various signaling pathways involved in the regulation of cell proliferation, apoptosis, and angiogenesis. Curcumin has been shown to inhibit the activity of various enzymes involved in the inflammatory response, such as COX-2, LOX, and iNOS. It has also been shown to modulate the expression of various genes involved in the regulation of inflammation and cell survival.
Advantages and Limitations for Lab Experiments
Curcumin has several advantages for lab experiments, including its low toxicity, availability, and affordability. It can be easily synthesized or extracted from turmeric, making it a readily available compound for research purposes. However, 1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione has some limitations, including its poor solubility in water and low bioavailability. These limitations can be overcome by using various formulations, such as nanoparticles, liposomes, and cyclodextrins.
Future Directions
There are several future directions for the research on 1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione. One of the areas of interest is the development of new formulations with enhanced bioavailability and efficacy. Another area of interest is the identification of new targets and signaling pathways modulated by 1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione. The use of 1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione in combination with other drugs or natural compounds is also an area of interest. The potential therapeutic applications of 1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases, are also areas of interest for future research.
Conclusion:
In conclusion, 1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione is a natural polyphenol compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. It exhibits anti-inflammatory, antioxidant, and antimicrobial properties and modulates various signaling pathways involved in the regulation of cell proliferation, apoptosis, and angiogenesis. Curcumin has several advantages for lab experiments, including its low toxicity, availability, and affordability. However, its poor solubility in water and low bioavailability are some of its limitations. Future research on 1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione should focus on the development of new formulations with enhanced bioavailability and efficacy, identification of new targets and signaling pathways modulated by 1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione, and the potential therapeutic applications of 1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione in various diseases.
Synthesis Methods
Curcumin can be synthesized by various methods, including extraction from turmeric, chemical synthesis, and biotransformation. The most common method of synthesis is the extraction from turmeric, which involves the isolation of 1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedioneoids from the rhizome of the turmeric plant. The chemical synthesis of 1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione involves the condensation of ferulic acid and vanillin in the presence of a base. Biotransformation of 1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione involves the use of microorganisms to convert 1-(3-fluorophenyl)-3-(2-hydroxyphenyl)-1,3-propanedione into metabolites with enhanced biological activities.
Scientific Research Applications
Curcumin has been extensively studied for its therapeutic potential in various diseases, including cancer, Alzheimer's disease, diabetes, cardiovascular diseases, and inflammatory disorders. It has been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial properties, which make it a promising candidate for the development of new drugs. Curcumin has also been shown to modulate various signaling pathways, including NF-κB, MAPK, and PI3K/Akt, which are involved in the pathogenesis of various diseases.
properties
IUPAC Name |
1-(3-fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO3/c16-11-5-3-4-10(8-11)14(18)9-15(19)12-6-1-2-7-13(12)17/h1-8,17H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFKKJQYSSAUIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)C2=CC(=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B4942475.png)
![propyl 4-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B4942478.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4942480.png)
![N-{3-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]phenyl}-2-furamide](/img/structure/B4942486.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclohexanamine](/img/structure/B4942508.png)


![N-(4-methoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinamine](/img/structure/B4942526.png)
![1-[4-(methylthio)benzyl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4942534.png)
![N,N-dibenzyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4942542.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,4-dimethoxyphenyl)ethanediamide](/img/structure/B4942561.png)